

# Application Notes and Protocols for FITC-Dextran Gut Permeability Test in Mice

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Fluorescein isothiocyanate (FITC)-dextran gut permeability test in mice, a widely used method to assess intestinal barrier integrity in vivo.

## Introduction

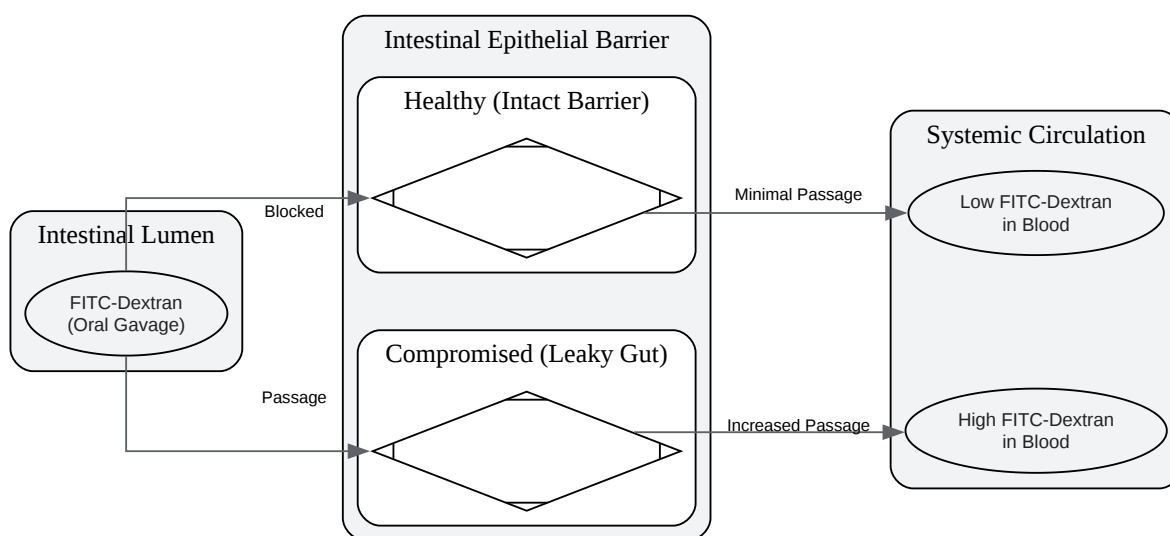
The intestinal epithelial lining forms a crucial barrier that separates the host from the external environment. Compromised intestinal barrier function, often referred to as "leaky gut," allows for the translocation of luminal antigens, microorganisms, and toxins into the systemic circulation, contributing to the pathogenesis of various diseases, including inflammatory bowel disease (IBD), celiac disease, and systemic inflammatory response syndrome.

The FITC-dextran assay is a robust and quantitative method to evaluate intestinal permeability. [1][2][3] This technique involves the oral administration of FITC-dextran, a fluorescently labeled, non-digestible polysaccharide. The subsequent measurement of FITC-dextran levels in the systemic circulation provides a direct indication of the degree of intestinal permeability. [4][5]

## Principle of the Assay

Under normal physiological conditions, the intestinal barrier restricts the passage of large molecules like FITC-dextran. However, when the integrity of the tight junctions between

epithelial cells is compromised, the permeability of the intestine increases, allowing FITC-dextran to pass from the intestinal lumen into the bloodstream. The concentration of FITC-dextran in the plasma or serum is then measured using a fluorometer, with higher concentrations indicating greater intestinal permeability.



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Principle of the FITC-dextran gut permeability assay.

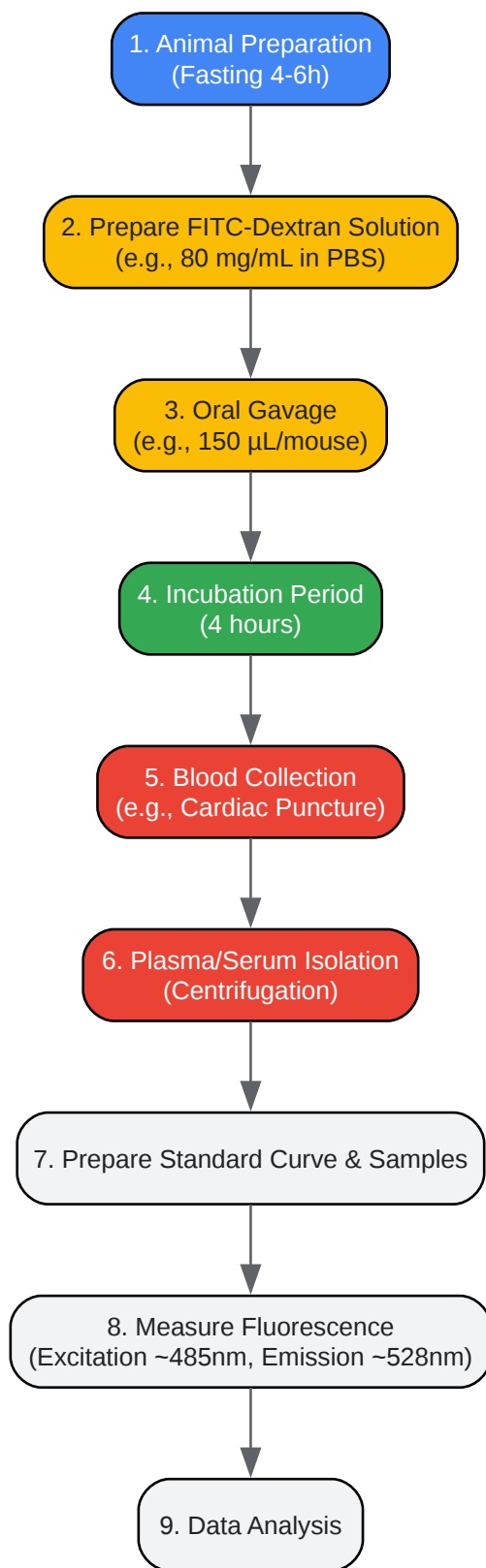
## Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for conducting the assay.

## Materials and Reagents

Material/Reagent	Supplier/Cat. No. (Example)	Notes
FITC-dextran (4 kDa)	Sigma-Aldrich (FD4)	Protect from light.[5]
Phosphate-Buffered Saline (PBS), sterile	-	Ensure sterility.[3]
Anesthesia (e.g., Isoflurane)	-	
Gavage needles (20-22 G, curved with ball tip)	-	
1 mL syringes	-	
Blood collection tubes (e.g., heparinized or EDTA-coated)	BD Microtainer	To prevent coagulation.[6]
Pipettes and sterile tips	-	
Microcentrifuge	-	
Black, flat-bottom 96-well plates	Greiner Bio-One (655101)	For fluorescence reading.[6]
Fluorescence microplate reader	-	Excitation: ~485 nm, Emission: ~528 nm.[6][7]

## Experimental Workflow Diagram



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Experimental workflow for the FITC-dextran assay.

## Detailed Step-by-Step Protocol

### 1. Animal Preparation

- Fast mice for 4-6 hours before the experiment.[4] Some protocols suggest overnight water starvation.[7]
- During the fasting period, transfer mice to a new cage with fresh bedding to prevent coprophagy, but ensure continued access to water.[4]
- Weigh each mouse before the procedure to calculate the appropriate dosage.[7]

### 2. Preparation of FITC-Dextran Solution

- Prepare a solution of FITC-dextran (e.g., 4 kDa) in sterile PBS or water. A commonly used concentration is 80-100 mg/mL.[4][7]
- For a dosage of 44 mg/100 g body weight, a 100 mg/mL solution is convenient.[7][8]
- Protect the FITC-dextran solution from light at all times by wrapping the container in aluminum foil.[5] Prepare the solution fresh on the day of the experiment.[3]

### 3. Oral Gavage

- Administer the FITC-dextran solution to each mouse via oral gavage using a sterile, curved gavage needle.
- The volume administered is typically 150-200  $\mu$ L per mouse.[4][5] Alternatively, the dosage can be based on body weight, for example, 0.6-0.8 mg/g.[3]
- Start a timer immediately after gavaging the first mouse. It is recommended to stagger the gavage of each mouse to ensure consistent incubation times.[7]

### 4. Incubation Period

- Return the mice to their cages without food but with access to water.

- The optimal time for blood collection is typically 4 hours post-gavage, as this allows for the transit of FITC-dextran through the small intestine.[\[4\]](#)[\[7\]](#) However, time points can range from 1 to 8 hours depending on the experimental question.[\[5\]](#)[\[9\]](#)

## 5. Blood Collection

- At the 4-hour time point, anesthetize the mice (e.g., with isoflurane).
- Collect blood via cardiac puncture, which allows for a larger volume of blood to be obtained.[\[7\]](#) Alternatively, retro-orbital or tail vein collection methods can be used.[\[1\]](#)[\[4\]](#)
- Collect blood into tubes containing an anticoagulant (e.g., heparin, EDTA, or acid-citrate-dextrose).[\[4\]](#)[\[6\]](#)

## 6. Plasma/Serum Isolation

- Centrifuge the blood samples (e.g., 5,000 rpm for 10 minutes at 4°C) to separate the plasma or serum.[\[4\]](#)
- Carefully collect the supernatant (plasma or serum) and transfer it to a new, clean microfuge tube. Protect the samples from light.

## 7. Preparation of Standard Curve and Samples for Fluorescence Measurement

- Prepare a standard curve by performing serial dilutions of the FITC-dextran stock solution. The diluent should be plasma or serum from a control mouse that did not receive FITC-dextran, diluted in PBS at the same ratio as the experimental samples.[\[10\]](#) This accounts for the background fluorescence of the plasma/serum.
- A typical standard curve might range from 0 to 8,000 ng/mL.[\[7\]](#)
- Dilute the plasma/serum samples from the experimental mice with PBS. A 1:2 or 1:4 dilution is common.[\[1\]](#)[\[7\]](#)
- Pipette 100  $\mu$ L of each standard and diluted sample in duplicate into a black, flat-bottom 96-well plate.[\[7\]](#) Include a blank of diluted control plasma/serum.

## 8. Fluorescence Measurement

- Read the plate using a fluorescence microplate reader.
- Set the excitation wavelength to approximately 485-495 nm and the emission wavelength to 520-535 nm.<sup>[5][7]</sup>

## Data Presentation and Analysis

### 1. Standard Curve

- Subtract the blank fluorescence reading from all standard and sample readings.
- Plot the fluorescence intensity of the standards against their known concentrations.
- Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the  $R^2$  value.

### 2. Calculation of FITC-Dextran Concentration

- Use the standard curve equation to calculate the concentration of FITC-dextran in the diluted plasma/serum samples.
- Multiply the calculated concentration by the dilution factor to obtain the final concentration of FITC-dextran in the undiluted plasma/serum.

### 3. Data Summary

The results can be summarized in a table for easy comparison between experimental groups.

Group	Treatment	n	Plasma FITC-Dextran (ng/mL)
1	Control (e.g., Vehicle)	8	Mean ± SEM
2	Experimental (e.g., Disease Model)	8	Mean ± SEM
3	Experimental + Test Compound	8	Mean ± SEM

Expected Results In healthy wild-type mice, the concentration of FITC-dextran in the serum is typically in the range of 500-800 ng/mL.[7] Mice with compromised gut barrier function will exhibit significantly higher concentrations of FITC-dextran in their circulation.[7]

## Troubleshooting

Issue	Possible Cause	Solution
High variability between mice in the same group	Inconsistent gavage technique, coprophagy, stress.	Ensure proper gavage technique. Use clean cages during fasting. Handle mice gently.
Low or no fluorescence signal	FITC-dextran degradation, incorrect filter settings, short incubation time.	Protect FITC-dextran from light. Verify reader settings. Optimize incubation time for your model.
High background fluorescence	Autofluorescence of plasma/serum.	Use plasma/serum from untreated mice as a blank and for the standard curve diluent.

By following these detailed protocols and application notes, researchers can reliably and accurately assess intestinal permeability in mice, providing valuable insights into the role of gut barrier function in health and disease.

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